molecular formula C18H21NO B5074819 N-[4-(butan-2-yl)phenyl]-4-methylbenzamide

N-[4-(butan-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B5074819
M. Wt: 267.4 g/mol
InChI Key: ROZDQSIXQCKVAK-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-4-methylbenzamide is a synthetic benzamide derivative characterized by a 4-methylbenzamide core linked to a 4-(butan-2-yl)phenyl substituent. The compound’s design leverages the 4-methylbenzamide moiety, a common pharmacophore in kinase inhibitors, to target ATP-binding pockets in enzymes such as tyrosine kinases . The butan-2-yl group introduces lipophilic character, which may enhance membrane permeability but could also affect water solubility .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-4-14(3)15-9-11-17(12-10-15)19-18(20)16-7-5-13(2)6-8-16/h5-12,14H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZDQSIXQCKVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 4-(butan-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

Major Products

    Oxidation: 4-methylbenzoic acid derivatives.

    Reduction: 4-methylbenzylamine derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

Table 1: Structural and Functional Comparison of 4-Methylbenzamide Derivatives
Compound Name Substituent(s) Target/Activity Key Findings References
N-[4-(butan-2-yl)phenyl]-4-methylbenzamide 4-(butan-2-yl)phenyl Inferred: Kinase inhibition Hypothesized to mimic ATP-competitive inhibitors; lipophilic substituent may balance bioavailability .
MZ2 4-(1,3,2-dithiarsinan-2-yl)phenyl Antitumor (arsenical derivatives) 35% yield; improved antitumor efficiency via arsenic coordination .
Compound 74 4-(4-benzoylpiperazin-1-yl)phenyl Antiviral (RdRp inhibition) Molecular weight: 400.3 g/mol; moderate RdRp inhibition (35% yield) .
Compound 109 6-(2-aminophenylamino)-6-oxohexyl HDAC1/HDAC3 inhibition HDAC1/HDAC3 Ki ratio: 6-fold; slow binding kinetics .
Compound 153 Imidazo[1,2-a]pyridin-3-yl ethynyl ABLT315I inhibition (Ponatinib analog) High potency against ABLT315I but low oral bioavailability in rats .
Key Observations:
  • Lipophilicity vs. Solubility : Alkyl substituents (e.g., butan-2-yl, dithiarsinan) enhance lipophilicity but may reduce aqueous solubility, as seen in sulfonyl derivatives .
  • Enzyme Selectivity: Modifications like the 2-aminophenylamino group in Compound 109 improve HDAC1 selectivity over HDAC3, highlighting the role of substituent polarity in isoform specificity .
  • Bioavailability Challenges : Bulky or highly lipophilic groups (e.g., imidazo[1,2-a]pyridinyl in Compound 153) can hinder oral absorption despite strong enzymatic activity .
Table 2: Target Engagement and Inhibition Metrics
Compound Name Target Protein(s) IC50/Ki Values Mechanism Notes References
Hybrid Compounds 7–16 PDGFRα, Abl, BRAF, VEGFR1, Aurora B Molecular docking scores Designed as ATP-competitive and type 2 SMKIs; trifluoromethyl enhances binding .
Compound 136 HDAC1/HDAC3 HDAC1/HDAC3 Ki ratio: 3-fold Fluorine substitution improves cellular uptake .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Fluorescent studies Fluorescence intensity: 450 nm Methoxy group enhances fluorescence, useful in imaging .
Key Observations:
  • Kinase Inhibition : Hybrid compounds with trifluoromethyl groups (e.g., Compounds 7–16) show stronger docking scores with kinases like PDGFRα compared to alkyl-substituted analogs .
  • Epigenetic Modulation : Fluorine in Compound 136 improves HDAC selectivity and cellular permeability, suggesting halogenation as a strategy for optimizing brain-barrier penetration .

Biological Activity

N-[4-(butan-2-yl)phenyl]-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H19NO\text{C}_{15}\text{H}_{19}\text{N}O

This compound features a butan-2-yl substituent on the phenyl ring and a methyl group on the benzamide moiety, which contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : It can bind to enzymes or receptors, inhibiting their activity and leading to a biological response.
  • Reactive Intermediates : The butan-2-yl group enhances the stability and bioavailability of the compound, allowing it to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) in mMZone of Inhibition (mm)
E. coli810
S. aureus7.59
B. subtilis78
S. epidermidis67

The compound demonstrated varying degrees of inhibition across different bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Effects on Breast Cancer Cell Lines

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

  • Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 10 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment .

Ongoing Research and Future Directions

Current research is focused on elucidating the precise molecular mechanisms underlying the biological activities of this compound. Studies are also exploring its potential as a lead compound for drug development, particularly in the fields of antimicrobial and anticancer therapies.

Q & A

Q. What are the recommended synthetic routes for N-[4-(butan-2-yl)phenyl]-4-methylbenzamide, and what reaction conditions optimize yield and purity?

The synthesis of benzamide derivatives typically involves coupling a carboxylic acid derivative (e.g., 4-methylbenzoic acid) with an amine (e.g., 4-(butan-2-yl)aniline) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). Reaction conditions should be optimized for temperature (e.g., 0–25°C), solvent (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize side products. Post-reaction purification via column chromatography or recrystallization is critical for achieving high purity .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) during structural characterization?

Discrepancies in NMR or IR data may arise from impurities, solvent effects, or tautomeric equilibria. To resolve these:

  • Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm connectivity.
  • Compare experimental IR peaks with computational predictions (e.g., density functional theory).
  • Use deuterated solvents (e.g., DMSO-d6) and control humidity to avoid water interference in IR .
  • Repeat spectral analysis under standardized conditions to ensure reproducibility .

Q. What in vitro assays are suitable for initial screening of biological activity?

Preliminary screening should focus on:

  • Enzyme inhibition assays (e.g., fluorescence-based or colorimetric assays) targeting kinases or proteases.
  • Cytotoxicity testing using cell lines (e.g., MTT assay on HeLa or MCF-7 cells).
  • Antimicrobial activity via agar diffusion or broth microdilution methods .

Advanced Research Questions

Q. What strategies enhance the metabolic stability of This compound without compromising binding affinity?

  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism.
  • Modify the butan-2-yl substituent to a cyclopropyl group to sterically hinder cytochrome P450 interactions.
  • Perform prodrug derivatization of labile functional groups (e.g., esterification of hydroxyl groups) .

Q. How do substituent variations on the benzamide core influence pharmacokinetic properties?

  • Butan-2-yl vs. methyl groups : The bulkier butan-2-yl group may improve lipid solubility (logP) but reduce aqueous solubility. Computational tools like QSAR models can predict absorption and distribution.
  • Substituent positioning (para vs. meta) affects target binding and metabolic clearance. For example, para-substituted benzamides often exhibit higher metabolic stability .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability testing?

  • HPLC-MS/MS : To identify and quantify degradation products (e.g., hydrolyzed amide bonds or oxidized alkyl chains).
  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions to simulate aging.
  • Stability-indicating assays : Validate methods using ICH guidelines (e.g., Q2(R1)) .

Q. What computational modeling approaches predict binding interactions with biological targets?

  • Molecular docking (e.g., AutoDock Vina) to identify key residues in the target’s active site.
  • Molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time.
  • Free energy perturbation (FEP) calculations to optimize substituent effects on binding affinity .

Q. How can low solubility in aqueous media be addressed for in vivo studies?

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations.
  • Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles.
  • Salt formation : Convert the free base to a hydrochloride or citrate salt to enhance solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.